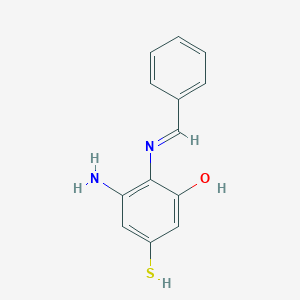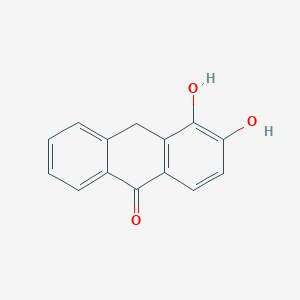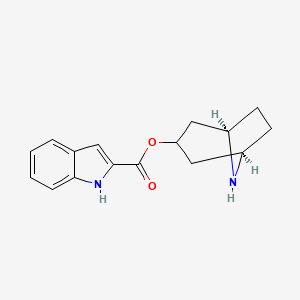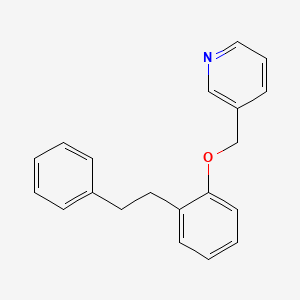
3-Amino-2-(benzylideneamino)-5-mercaptophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-2-(benzylideneamino)-5-mercaptophenol is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-(benzylideneamino)-5-mercaptophenol typically involves the condensation reaction between 3-amino-5-mercaptophenol and benzaldehyde. The reaction is usually carried out in an acidic medium, such as acetic acid, under reflux conditions. The reaction mixture is heated for several hours, and the product is obtained after cooling and crystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-2-(benzylideneamino)-5-mercaptophenol can undergo various chemical reactions, including:
Oxidation: The thiol group (-SH) can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group (C=N) can be reduced to form amines.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
3-amino-2-(benzylideneamino)-5-mercaptophenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 3-amino-2-(benzylideneamino)-5-mercaptophenol depends on its specific application:
Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential enzymes.
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).
Comparaison Avec Des Composés Similaires
Similar Compounds
3-amino-2-(benzylideneamino)-5-mercaptophenol: shares structural similarities with other Schiff bases and thiol-containing compounds.
2-aminobenzothiazole: Another compound with a thiol group and potential biological activity.
Benzylideneamino derivatives:
Uniqueness
- The presence of both amino and thiol groups in this compound makes it a versatile compound for various chemical reactions and applications.
- Its ability to form stable metal complexes and its potential biological activities set it apart from other similar compounds.
Propriétés
Formule moléculaire |
C13H12N2OS |
|---|---|
Poids moléculaire |
244.31 g/mol |
Nom IUPAC |
3-amino-2-(benzylideneamino)-5-sulfanylphenol |
InChI |
InChI=1S/C13H12N2OS/c14-11-6-10(17)7-12(16)13(11)15-8-9-4-2-1-3-5-9/h1-8,16-17H,14H2 |
Clé InChI |
ZHJMODAVTYPZRG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=NC2=C(C=C(C=C2O)S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[2-(5-Chloro-2-thienyl)pyridin-4-yl]phenol](/img/structure/B10842748.png)
![3-[(Z)-2-phenylvinyl]pyridine](/img/structure/B10842751.png)
![3-[10-(Benzylmethylamino)decyloxy]xanthen-9-one](/img/structure/B10842757.png)
![3-[1'-{4'-(Benzyloxy)-phenyl}]-quinuclidine-2-ene](/img/structure/B10842763.png)
![3-[5-(3,4-Difluorophenyl)-2-thienyl]phenol](/img/structure/B10842776.png)
![3-[5-(4-Hydroxyphenyl)-2-thienyl]-5-methylphenol](/img/structure/B10842780.png)
![3-[5-(4-Hydroxyphenyl)-1,3-oxazol-2-yl]phenol](/img/structure/B10842786.png)

![3-[5-(4-Fluorophenyl)-2-thienyl]phenol](/img/structure/B10842803.png)

![3-[6-(5-Chloro-2-thienyl)pyridin-2-yl]phenol](/img/structure/B10842813.png)
![3-[5-(Benzylmethylamino)pentyloxy]xanthen-9-one](/img/structure/B10842819.png)
![3-[7-(Benzylmethylamino)-heptyloxy]xanthen-9-one](/img/structure/B10842834.png)